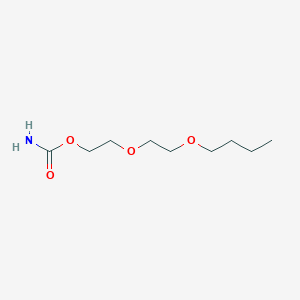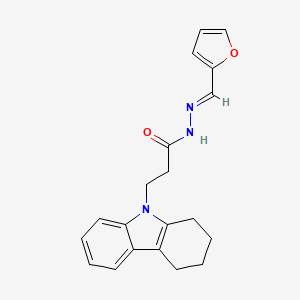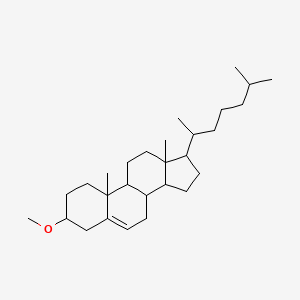
Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of an isopropyl ester group attached to the 2-oxo-1,3-benzothiazol-3(2H)-yl moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate typically involves the esterification of 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Catalyst: Sulfuric acid or hydrochloric acid
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves:
Raw Materials: 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid, isopropanol
Catalyst: Sulfuric acid
Solvent: Toluene
Temperature Control: Maintained at 70°C
Purification: The product is purified by distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid and isopropanol.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride.
Major Products Formed
Hydrolysis: 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid and isopropanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing their normal function.
Protein Interaction: It can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can be compared with other benzothiazole derivatives, such as:
- 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid
- Methyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
Uniqueness
- Isopropyl Group : The presence of the isopropyl ester group provides unique chemical properties, such as increased hydrophobicity and altered reactivity.
- Applications : Its specific structure makes it suitable for certain applications where other benzothiazole derivatives may not be as effective.
Properties
Molecular Formula |
C12H13NO3S |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
propan-2-yl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C12H13NO3S/c1-8(2)16-11(14)7-13-9-5-3-4-6-10(9)17-12(13)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
QQHOARCCMHNAFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)

![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)


![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)
![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11998828.png)
![6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11998832.png)

![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)
